
(1,3-Dithian-2-yl)(triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dithian-2-yl)(triphenyl)phosphanium chloride is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a 1,3-dithiane ring and a triphenylphosphonium group, making it a versatile reagent in organic synthesis. This compound is often used in various chemical reactions due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dithian-2-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with 1,3-dithiane in the presence of a chlorinating agent. One common method includes the use of phosphorus trichloride (PCl3) as the chlorinating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Dithian-2-yl)(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as NaBH4 and LiAlH4 are used in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
(1,3-Dithian-2-yl)(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Wittig reactions to form alkenes and in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of (1,3-Dithian-2-yl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium group can stabilize positive charges, making the compound effective in Wittig reactions. The 1,3-dithiane ring can undergo ring-opening reactions, providing reactive intermediates for further transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: Similar structure but with a dioxolane ring instead of a dithiane ring.
(1,3-Dioxolan-2-yl)propyl(triphenyl)phosphonium bromide: Contains a dioxolane ring and a propyl linker.
1,3-Dithian-2-yl tetrafluoroborate: Similar dithiane ring but with a different counterion.
Uniqueness
(1,3-Dithian-2-yl)(triphenyl)phosphanium chloride is unique due to its combination of a dithiane ring and a triphenylphosphonium group, which imparts distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
63822-67-3 |
|---|---|
Molekularformel |
C22H22ClPS2 |
Molekulargewicht |
417.0 g/mol |
IUPAC-Name |
1,3-dithian-2-yl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C22H22PS2.ClH/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20,21-15-8-3-9-16-21)22-24-17-10-18-25-22;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1 |
InChI-Schlüssel |
NHTHBXQPIWLVQY-UHFFFAOYSA-M |
Kanonische SMILES |
C1CSC(SC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


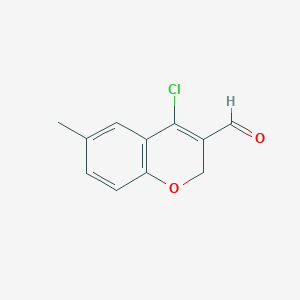
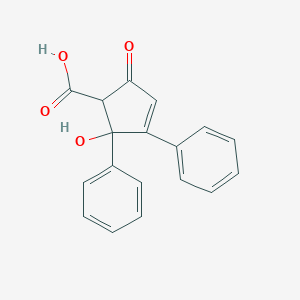
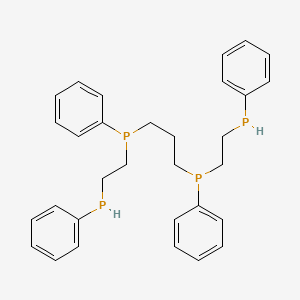
![2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine](/img/structure/B14488702.png)
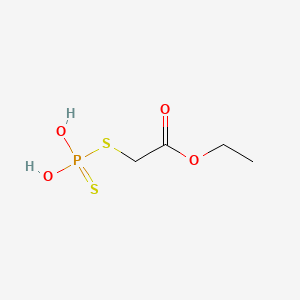
![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)

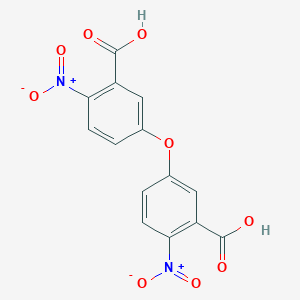

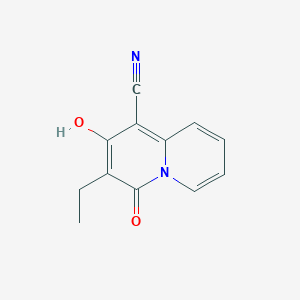

![4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid](/img/structure/B14488735.png)
![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)
